Ethyl 2-(isobutyramido)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(isobutyramido)thiazole-4-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(isobutyramido)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with isobutyryl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isobutyramido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(isobutyramido)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those with antimicrobial and anti-inflammatory properties.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding dynamics.
Mechanism of Action
The mechanism of action of ethyl 2-(isobutyramido)thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or modulate inflammatory pathways. The thiazole ring structure allows it to bind effectively to various biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: An intermediate in the synthesis of ethyl 2-(isobutyramido)thiazole-4-carboxylate, with similar chemical properties.
2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.
Thiazole-4-carboxylate derivatives: A class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyramido group enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards biological targets.
Properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-15-9(14)7-5-16-10(11-7)12-8(13)6(2)3/h5-6H,4H2,1-3H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZVXZMRTPLYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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